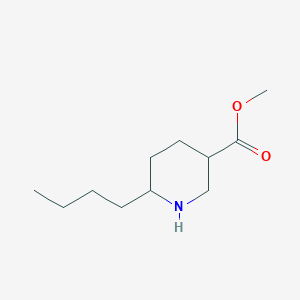
Methyl 6-butylpiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-butylpiperidine-3-carboxylate is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other bioactive molecules. This compound is characterized by a piperidine ring substituted with a butyl group at the 6-position and a methyl ester group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-butylpiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Substitution at the 6-Position: The butyl group can be introduced at the 6-position through alkylation reactions using butyl halides in the presence of a base.
Esterification at the 3-Position: The carboxylate group at the 3-position can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Methyl 6-butylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives or esters.
科学的研究の応用
Synthesis and Chemical Properties
Methyl 6-butylpiperidine-3-carboxylate can be synthesized through several methods, often involving the reaction of piperidine derivatives with carboxylic acids or their esters. The structure includes a piperidine ring, which contributes to its pharmacological properties.
2.1. Pharmacological Applications
This compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets:
- Dopamine Receptor Modulation: Research indicates that compounds similar to this compound can act as dopamine receptor modulators, which may have implications for treating neurological disorders such as Parkinson's disease and schizophrenia .
- Antidepressant Properties: Studies have shown that derivatives of this compound exhibit serotonin reuptake inhibition, suggesting potential applications in treating depression and anxiety disorders .
2.2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains, including resistant species. This opens avenues for developing new antibiotics or adjunct therapies to combat antibiotic resistance .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study: Antidepressant Efficacy
- Case Study: Antimicrobial Resistance
Comparative Data Table
The following table summarizes the key applications and findings related to this compound:
作用機序
The mechanism of action of Methyl 6-butylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Methyl 6-butylpiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Methyl 4-butylpiperidine-3-carboxylate: Similar structure but with the butyl group at the 4-position.
Ethyl 6-butylpiperidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 6-hexylpiperidine-3-carboxylate: Similar structure but with a hexyl group instead of a butyl group.
These compounds share similar chemical properties but differ in their specific substituents, which can affect their reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
特性
IUPAC Name |
methyl 6-butylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-4-5-10-7-6-9(8-12-10)11(13)14-2/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFQCWWWNQDMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CN1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














